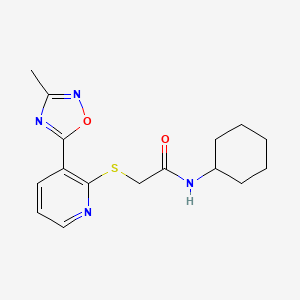

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 3-position and a thioacetamide group at the 2-position. The acetamide side chain is further modified with a cyclohexyl substituent.

The compound’s synthesis likely involves sequential alkylation and coupling reactions, as inferred from analogous procedures in the literature. For instance, thioacetamide derivatives are often synthesized via nucleophilic substitution of chloroacetamides with thiol-containing heterocycles under basic conditions . The 1,2,4-oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, enhances the molecule’s bioavailability and target affinity .

Properties

IUPAC Name |

N-cyclohexyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-11-18-15(22-20-11)13-8-5-9-17-16(13)23-10-14(21)19-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANZBCBZNOQIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the pyridine moiety, and the attachment of the cyclohexyl group. Common synthetic routes may involve:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.

Attachment of the Cyclohexyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds containing oxadiazole rings exhibit notable antimicrobial activity. For instance, studies have suggested that compounds similar to N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL.

Anti-inflammatory Potential

Molecular docking studies have highlighted the potential of this compound as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Such inhibition could position the compound as a candidate for anti-inflammatory therapies .

Cytotoxicity Against Cancer Cells

Preliminary investigations have demonstrated that compounds with similar structural motifs exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapeutics .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on oxadiazole derivatives showed that this compound exhibited significant antimicrobial activity when tested against both gram-positive and gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents based on this compound.

Case Study 2: Inhibition of 5-Lipoxygenase

In silico studies focused on the interaction between this compound and the active site of 5-lipoxygenase demonstrated strong binding affinity. These findings suggest that further optimization could enhance its efficacy as an anti-inflammatory drug.

Summary of Applications

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Several structurally related compounds have been reported, differing in substituents on the pyridine ring, acetamide side chain, or oxadiazole group. Key examples include:

Key Observations :

- Bioactivity : Compound 16e demonstrates selective activity against M. tuberculosis, likely due to its β-lactam core enhancing cell wall penetration. However, its low synthetic yield (2%) limits scalability compared to the target compound, which lacks steric complexity .

- The cyclohexyl group in the target compound balances lipophilicity and metabolic stability.

- Synthetic Feasibility : The target compound avoids the low-yield β-lactam formation in 16e, favoring simpler pyridine-thioether alkylation steps akin to methods in .

Analysis :

- Molecular Weight : The target compound’s molecular weight (~365.40) aligns with drug-like properties, whereas compound 16e’s higher weight (487.34) may hinder bioavailability .

- Toxicity : The target compound’s safety data sheet highlights skin and respiratory irritation risks, a common issue in thioether-containing analogs . In contrast, compound 45 lacks reported toxicity data, though its dichlorophenyl group raises concerns about bioaccumulation .

Functional Group Impact on Activity

- 1,2,4-Oxadiazole vs. Triazole : Unlike triazole-containing analogs (e.g., N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides), the 1,2,4-oxadiazole in the target compound offers greater resistance to oxidative metabolism, extending half-life .

- Thioether Linker : The pyridin-2-ylthio group enhances π-π stacking with aromatic residues in enzyme active sites, a feature absent in methylthio-linked analogs (e.g., compound 45) .

Biological Activity

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and biological effects.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a thioacetamide moiety and a pyridine derivative containing a 1,2,4-oxadiazole ring. Its molecular formula is , and it has a molecular weight of approximately 344.42 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various biological activities.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets through mechanisms such as:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.

- Interaction with Receptors : The oxadiazole moiety can facilitate binding to receptors, potentially modulating signaling pathways.

- Antimicrobial Activity : The structural components suggest potential activity against bacterial and fungal strains.

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-cyclohexyl derivative | S. aureus, E. coli | 15.62 µg/mL |

Antiproliferative Effects

In vitro studies indicate that oxadiazole-containing compounds can exhibit antiproliferative effects against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation by inducing apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 20 | Induction of apoptosis |

| MCF7 (breast cancer) | 25 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with similar structural features to N-cyclohexyl derivatives showed broad-spectrum activity against both bacterial and fungal pathogens .

- Antiproliferative Activity : Another study focused on the antiproliferative effects of oxadiazole-naphthalene hybrids demonstrated that these compounds could significantly reduce cell viability in cancer cell lines while inducing apoptotic markers .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

The synthesis typically involves two critical steps: thioether bond formation and oxadiazole cyclization .

- Thioether formation : React a pyridine-2-thiol derivative with chloroacetyl chloride in the presence of triethylamine under reflux conditions to introduce the thioacetamide moiety .

- Oxadiazole cyclization : Couple the intermediate with a cyclohexylamine group via nucleophilic substitution, followed by cyclization using nitrile oxides or amidoximes under thermal or microwave-assisted conditions to form the 1,2,4-oxadiazole ring .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400-600 MHz, CDCl₃ or DMSO-d₆) to verify substituent positions and connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity analysis; TLC (silica GF254) for reaction monitoring .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of structurally analogous compounds?

- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., oxadiazole vs. thiazole rings) and evaluate changes in bioactivity using standardized assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) .

- Binding Affinity Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., enzymes like acetylcholinesterase) .

- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding modes and identify critical residues for mutagenesis studies .

Advanced: What strategies optimize yield and selectivity in multi-step syntheses of this compound?

- Stepwise Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and minimize side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 8 h to 30 min) and improve oxadiazole cyclization yields by 15-20% .

- Solvent Optimization : Replace DMF with acetonitrile in coupling steps to enhance solubility and reduce byproduct formation .

Basic: What biological screening protocols are recommended for initial evaluation?

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .

- Antimicrobial Screening : Follow CLSI guidelines for broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous fibroblasts to assess selectivity .

Advanced: How can researchers investigate the metabolic stability and pharmacokinetic (PK) properties of this compound?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Plasma Stability Assays : Measure degradation over 24 h in plasma (37°C) using HPLC .

- Computational ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .

Advanced: What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization in cell lysates .

- RNA Sequencing : Compare gene expression profiles (treated vs. untreated cells) to map affected pathways .

- X-ray Crystallography : Co-crystallize the compound with its target enzyme (e.g., acetylcholinesterase) to resolve binding interactions at atomic resolution .

Basic: How should researchers handle discrepancies in spectral data during characterization?

- Cross-Validation : Compare NMR/MS data with structurally similar compounds (e.g., pyridin-2-yl thioacetamide derivatives) .

- Dynamic NMR Experiments : Perform variable-temperature ¹H NMR to detect conformational exchange broadening .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in complex spectra .

Advanced: What methodologies address low solubility challenges in biological assays?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell-based assays .

Advanced: How can computational chemistry guide the optimization of this compound’s bioactivity?

- Pharmacophore Modeling : Identify essential structural features (e.g., oxadiazole ring, thioether linker) using MOE or Schrödinger .

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., cyclohexyl vs. aromatic groups) .

- QSAR Studies : Develop regression models correlating molecular descriptors (e.g., logP, polar surface area) with observed IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.